molecular formula C17H15N3O B15064619 N-(2,3-Dimethylquinoxalin-6-yl)benzamide CAS No. 28485-67-8

N-(2,3-Dimethylquinoxalin-6-yl)benzamide

Cat. No.: B15064619
CAS No.: 28485-67-8
M. Wt: 277.32 g/mol
InChI Key: QYHMSNBIGZGGBO-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylquinoxalin-6-yl)benzamide is a compound that belongs to the class of benzamides, which are derivatives of benzoic acid This compound features a quinoxaline ring, a nitrogen-containing heterocycle, which is known for its broad spectrum of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylquinoxalin-6-yl)benzamide typically involves the condensation of 2,3-dimethylquinoxaline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylquinoxalin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-Dimethylquinoxalin-6-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylquinoxalin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-Benzimidazol-2yl benzamide

Uniqueness

N-(2,3-Dimethylquinoxalin-6-yl)benzamide stands out due to its unique quinoxaline ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

28485-67-8

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)benzamide

InChI

InChI=1S/C17H15N3O/c1-11-12(2)19-16-10-14(8-9-15(16)18-11)20-17(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21)

InChI Key

QYHMSNBIGZGGBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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